o-Chlorobenzaldehyde oxime
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Overview
Description
o-Chlorobenzaldehyde oxime: is an organic compound derived from o-chlorobenzaldehyde. It is characterized by the presence of a hydroxylamine group attached to the carbon-nitrogen double bond of the benzaldehyde structure. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Chlorobenzaldehyde oxime can be synthesized by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an alcoholic solution, often using ethanol or methanol as the solvent. The reaction is facilitated by the presence of a base, such as pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. For instance, grinding o-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) has been shown to yield the oxime efficiently .
Chemical Reactions Analysis
Types of Reactions: o-Chlorobenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various alkyl halides or sulfonates can be used for substitution reactions.
Major Products:
Oxidation: Nitriles and nitro compounds.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
o-Chlorobenzaldehyde oxime has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Oxime derivatives are known for their potential use as antidotes for organophosphate poisoning.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. Additionally, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for nerve agent poisoning .
Comparison with Similar Compounds
2-Chlorobenzaldehyde: A chlorinated derivative of benzaldehyde used in the production of CS gas.
4-Chlorobenzaldehyde: Another chlorinated benzaldehyde with similar reactivity but different positional isomerism.
2,6-Dichlorobenzaldehyde: A dichlorinated benzaldehyde with enhanced reactivity due to the presence of two chlorine atoms.
Uniqueness: o-Chlorobenzaldehyde oxime is unique due to its specific position of the chlorine atom and the presence of the oxime group, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
3717-27-9 |
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Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FZIVKDWRLLMSEJ-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Origin of Product |
United States |
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